Titanium(III) oxide (Ti2O3, CAS: 1344-54-3) is a stoichiometric, narrow-bandgap transition metal oxide characterized by a corundum crystal structure and distinct Mott insulator properties [1]. Unlike the ubiquitous wide-bandgap titanium dioxide (TiO2) or mixed-valence Magnéli phase suboxides (e.g., Ti4O7), Ti2O3 provides a stable, pure Ti3+ oxidation state that intrinsically absorbs across the visible and infrared spectra [2]. For industrial and scientific procurement, Ti2O3 is primarily sourced as a specialized precursor or active material for photothermal conversion, mid-infrared optoelectronics, and conductive ceramics, where its unique semiconductor-to-metal transition (SMT) and ultra-narrow bandgap offer performance baselines that standard titanium oxides cannot achieve [REFS-1, REFS-2].
Substituting Ti2O3 with the more common and lower-cost TiO2 fails fundamentally due to divergent electronic band structures. TiO2 possesses a wide bandgap (~3.0–3.3 eV), restricting its optical activity entirely to the ultraviolet spectrum (<400 nm) and rendering it highly insulating at room temperature [1]. While some workflows attempt to bypass procuring Ti2O3 by heavily reducing TiO2 in situ to create 'black TiO2' (introducing Ti3+ defects), this defect-engineering approach is metastable, suffers from batch-to-batch reproducibility issues, and only narrows the effective bandgap to approximately 1.5 eV, capturing just ~40% of solar energy[1]. Procuring stoichiometric Ti2O3 guarantees a stable, ultra-narrow bandgap of ~0.09 eV, enabling reliable full-spectrum absorption up to 13.3 µm and intrinsic electrical conductivity without relying on inconsistent reduction protocols [2].
Ti2O3 is distinguished by its ultra-narrow bandgap, which is driven by its unpaired 3d electrons forming states just below the conduction band. Quantitative optical measurements demonstrate that Ti2O3 possesses a bandgap of approximately 0.09 eV, corresponding to a cut-off absorption wavelength of 13.3 µm [1]. In direct contrast, the standard comparator TiO2 exhibits a wide bandgap of ~3.3 eV, limiting its absorption to wavelengths shorter than 400 nm [1]. This massive ~3.2 eV difference in bandgap energy dictates material selection for infrared applications.
| Evidence Dimension | Optical Bandgap and Absorption Cut-off |
| Target Compound Data | Ti2O3: ~0.09 eV (absorption up to 13.3 µm) |
| Comparator Or Baseline | TiO2: ~3.3 eV (absorption limited to <400 nm) |
| Quantified Difference | 3.21 eV narrower bandgap; enables mid-IR absorption vs UV-only |
| Conditions | Room temperature optical absorption spectroscopy |
Buyers engineering mid-infrared photodetectors or broadband optical sensors must procure Ti2O3, as TiO2 is completely transparent and inactive in the infrared regime.
For solar-thermal applications, the ability to convert full-spectrum sunlight into heat is the primary procurement metric. Nanosized Ti2O3 achieves an internal conversion efficiency approaching 100% and an external solar-thermal conversion efficiency of ~92% [1]. When compared to state-of-the-art reduced 'black' TiO2—which is engineered to extend absorption but only narrows the bandgap to ~1.5 eV (limiting solar utilization to ~40%)—stoichiometric Ti2O3 captures significantly more of the solar spectrum [1]. This efficiency is driven by the intrinsic Ti3+ 3d orbitals spanning −2 to 2 eV, allowing above-bandgap electron-hole pairs to thermalize effectively [1].
| Evidence Dimension | External Solar-Thermal Conversion Efficiency / Solar Spectrum Utilization |
| Target Compound Data | Ti2O3 nanoparticles: ~92% external conversion efficiency |
| Comparator Or Baseline | Heavily reduced TiO2: Limited to ~40% total solar energy utilization |
| Quantified Difference | >50% absolute increase in solar spectrum utilization |
| Conditions | Full-spectrum solar irradiation, nanoparticle dispersion on cellulose membranes |
This quantitative advantage makes Ti2O3 the mandatory choice for high-efficiency solar desalination membranes and photothermal heating architectures.
Unlike TiO2, which functions as an electrical insulator under standard conditions, Ti2O3 operates as a Mott insulator that undergoes a distinct semiconductor-to-metal transition (SMT). Single-crystalline and highly dense Ti2O3 materials achieve electrical conductivities of approximately 100 S/cm at elevated temperatures, with the SMT occurring in the 400–450 K range[1]. This transition enables metallic-like electrical and thermal transport properties above the threshold temperature[1]. Standard TiO2 cannot replicate this conductivity profile without extreme, permanent structural doping.
| Evidence Dimension | Electrical Conductivity and Phase Transition |
| Target Compound Data | Ti2O3: ~100 S/cm with SMT at 400-450 K |
| Comparator Or Baseline | TiO2: Insulator at room and moderate temperatures |
| Quantified Difference | Orders of magnitude higher conductivity; presence of a sharp SMT |
| Conditions | Temperature-dependent electrical transport measurements (300–800 K) |
Procurement of Ti2O3 is essential for manufacturing temperature-responsive conductive ceramics and high-temperature thermoelectric components.
Ti2O3 is increasingly procured as a core precursor to synthesize Ti2O3@TiO2 core-shell heterojunctions. The built-in electric field generated by the differing Fermi levels of the Ti2O3 core and TiO2 shell dramatically improves photogenerated charge carrier separation. In standardized assays degrading tetracycline under visible light, pure Ti2O3 achieved a 28% degradation rate, whereas the optimized Ti2O3@TiO2 heterojunction achieved a 70.1% degradation rate[1]. This demonstrates that procuring Ti2O3 as a structural template for partial oxidation yields a composite that quantitatively outperforms the baseline single-phase material by a factor of 2.5 [1].
| Evidence Dimension | Photocatalytic Degradation Rate (Tetracycline) |
| Target Compound Data | Ti2O3@TiO2 core-shell heterojunction: 70.1% degradation |
| Comparator Or Baseline | Pure Ti2O3 baseline: 28% degradation |
| Quantified Difference | 42.1% absolute increase (2.5x relative improvement) in degradation efficiency |
| Conditions | Visible light irradiation, 35.05 mg tetracycline degraded per 100 mg photocatalyst |
Demonstrates the value of Ti2O3 not just as an end-product, but as a critical, processable precursor for manufacturing advanced, high-efficiency composite photocatalysts.
Driven by its ~92% external solar-thermal conversion efficiency and ~0.09 eV bandgap, Ti2O3 is the optimal active material for solar-driven water evaporation membranes, outperforming reduced TiO2 alternatives [1].
Because Ti2O3 absorbs light up to a 13.3 µm cut-off wavelength, it is procured for integration with graphene or other 2D materials to manufacture room-temperature mid-infrared photodetectors where wide-bandgap oxides are completely blind [2].
Leveraging its intrinsic semiconductor-to-metal transition at 400-450 K and high electrical conductivity (~100 S/cm), Ti2O3 is selected over insulating TiO2 for specialized high-temperature electronic components and spark-plasma sintered ceramics[3].
Ti2O3 is procured as a foundational core material to synthesize Ti2O3@TiO2 heterojunctions. The resulting built-in electric field increases visible-light degradation efficiencies (e.g., for tetracycline) by 2.5x compared to the pure starting material, making it highly valuable for environmental remediation catalyst manufacturing [4].